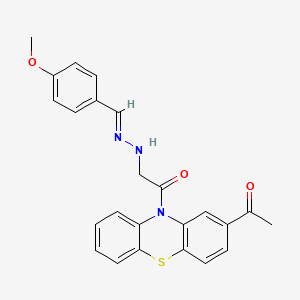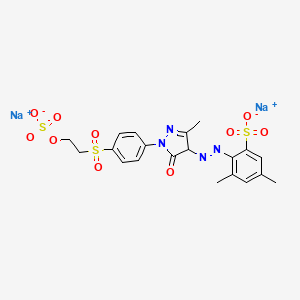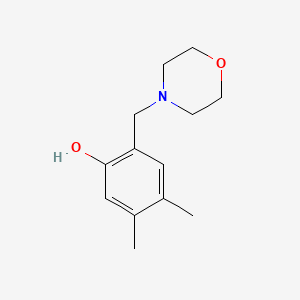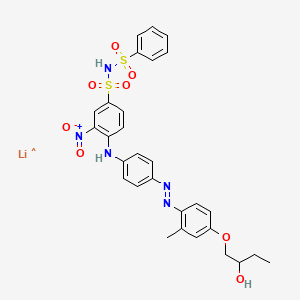
Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound with a unique structure that includes azo, nitro, and sulphonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate typically involves multiple steps, including the formation of azo bonds, sulphonamide groups, and the incorporation of lithium ions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the azo and nitro groups, leading to the formation of amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
Uniqueness
Lithium 4-((4-((4-(2-hydroxybutoxy)-o-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
83221-40-3 |
|---|---|
Fórmula molecular |
C29H29LiN5O8S2 |
Peso molecular |
646.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Li/c1-3-23(35)19-42-24-13-15-27(20(2)17-24)32-31-22-11-9-21(10-12-22)30-28-16-14-26(18-29(28)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,23,30,33,35H,3,19H2,1-2H3; |
Clave InChI |
BBOFCVHRGSMLDK-UHFFFAOYSA-N |
SMILES canónico |
[Li].CCC(COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



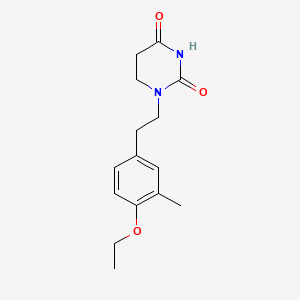
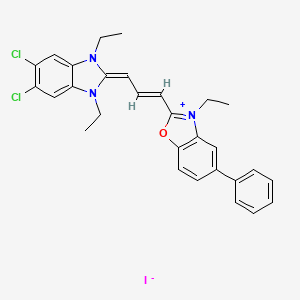

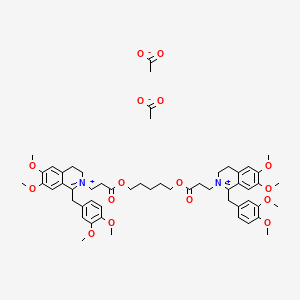
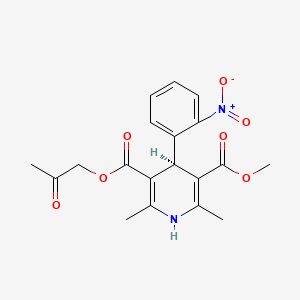
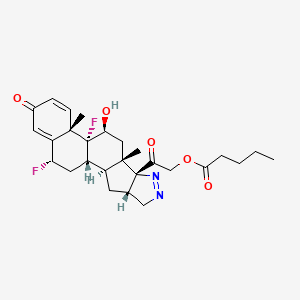
![1-(2,4-Difluorophenyl)-6-fluoro-8-methoxy-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12735474.png)


